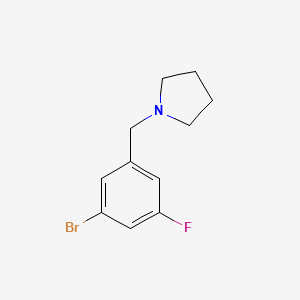

1-(3-Bromo-5-fluorobenzyl)pyrrolidine

Description

1-(3-Bromo-5-fluorobenzyl)pyrrolidine is a halogenated pyrrolidine derivative with a benzyl substituent bearing bromo (Br) and fluoro (F) groups at the 3- and 5-positions, respectively. The molecular formula is C₁₁H₁₂BrFN, with a molecular weight of 257.12 g/mol. The compound’s structure combines a pyrrolidine ring (a five-membered saturated amine) with a benzyl group modified by halogen atoms, which are critical for its electronic and steric properties. This compound is primarily used in medicinal chemistry as an intermediate for drug discovery, particularly in targeting ion channels or enzymes due to its modular reactivity .

Properties

IUPAC Name |

1-[(3-bromo-5-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBJTJSLKHQJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-fluorobenzyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-bromo-5-fluorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorobenzyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.

Major Products Formed

Nucleophilic substitution: Products include substituted pyrrolidines with various functional groups.

Oxidation: Products include ketones, aldehydes, or carboxylic acids.

Reduction: Products include alcohols or amines.

Scientific Research Applications

Organic Synthesis

1-(3-Bromo-5-fluorobenzyl)pyrrolidine serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable for creating compounds with specific pharmacological activities due to its ability to undergo various chemical transformations:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : The compound can be oxidized to form ketones or aldehydes and reduced to yield alcohols or amines.

Biological Research

The compound is utilized in biological studies to explore enzyme interactions and metabolic pathways. Its structural features allow researchers to investigate how modifications affect biological activity, making it a useful tool in pharmacological research.

Pharmaceutical Development

This compound is being investigated for its potential therapeutic properties. Its unique chemical characteristics may enhance binding affinities to specific receptors, which is crucial for drug design. The compound's role as a building block in drug synthesis supports its application in developing new medications targeting various diseases.

Industrial Applications

In industry, this compound is applied in producing specialty chemicals and materials. Its ability to participate in diverse chemical reactions makes it suitable for manufacturing processes that require specific functional groups or properties.

Case Study 1: Synthesis of Antiviral Agents

Research has shown that derivatives of this compound can act as precursors for antiviral agents. A study demonstrated the synthesis of novel compounds that exhibited significant antiviral activity against specific viral strains, highlighting the importance of this compound in medicinal chemistry.

Case Study 2: Enzyme Interaction Studies

In another study, scientists utilized this compound to investigate its interaction with cytochrome P450 enzymes. The findings indicated that modifications involving the bromine and fluorine atoms influenced enzyme activity, providing insights into drug metabolism and the design of safer pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors or enzymes. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Comparisons

Substituent Position and Electronic Effects

- The 3-Br,5-F substitution on the benzyl group (target compound) balances steric bulk and electronic effects. Fluorine’s electronegativity enhances dipole interactions, while bromine provides van der Waals forces. In contrast, 1-(2-Bromo-5-fluorobenzyl)pyrrolidine (2-Br isomer) shows reduced KCNK3 inhibition due to less optimal steric alignment .

- Sulfonyl vs. Benzyl Groups : The sulfonyl group in 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine introduces strong electron-withdrawing properties, increasing electrophilicity and enabling covalent binding to cysteine residues in proteases .

Ring Modifications Pyrrolidine vs. Piperidine: Replacing pyrrolidine with piperidine (e.g., 1-Bromo-3-fluoro-5-piperidinobenzene) increases ring size, altering nitrogen basicity and conformational flexibility. Piperidine derivatives often exhibit higher blood-brain barrier penetration .

Biological Activity KCNK3 Channel Inhibition: The target compound’s analogues with extended unsaturated chains (e.g., 1-(octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine) show higher potency (IC₅₀ = 19 µM vs. 44 µM for the target) due to improved hydrophobic interactions with the channel . Metabolic Stability: Fluorine in the target compound reduces oxidative metabolism compared to methyl-substituted analogues (e.g., 1-(3-bromo-5-Methylbenzyl)pyrrolidine), which may undergo faster hepatic clearance .

Synthetic Accessibility

- The target compound is synthesized via alkylation of pyrrolidine with 3-bromo-5-fluorobenzyl bromide, whereas sulfonylated derivatives (e.g., 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine ) require sulfonylation steps, increasing synthetic complexity .

Biological Activity

1-(3-Bromo-5-fluorobenzyl)pyrrolidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities linked to its structural characteristics. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 253.12 g/mol. The presence of bromine and fluorine substituents significantly influences its chemical reactivity and biological interactions. These halogen atoms can enhance binding affinity to various biological targets, including enzymes and receptors, which is crucial for its pharmacological effects.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Neuropharmacological Effects : The structure suggests potential interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders.

- Antimicrobial Properties : Preliminary studies indicate activity against specific bacterial strains, making it a candidate for further exploration in antibacterial drug development.

- Anticancer Activity : Similar pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. The halogen substituents can modulate the binding affinity and selectivity for these targets. For instance, studies on related compounds have demonstrated that modifications at the benzyl position can significantly alter their pharmacodynamic profiles.

Antimicrobial Activity

A recent study evaluated several pyrrolidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. The findings indicated that compounds with similar structures exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrolidine Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrolidine Derivative B | 12.5 | Escherichia coli |

Anticancer Activity

In vitro studies have shown that pyrrolidine derivatives can induce apoptosis in various cancer cell lines. For example, derivatives similar to this compound were tested against human leukemia (U-937) and melanoma (SK-MEL-1) cells. The IC50 values indicated significant cytotoxicity, with some derivatives demonstrating selectivity towards cancer cells over normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrolidine Derivative C | 7.17 | U-937 |

| Pyrrolidine Derivative D | 2.93 | SK-MEL-1 |

Q & A

Q. What are the standard synthetic routes for 1-(3-Bromo-5-fluorobenzyl)pyrrolidine, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves alkylation of pyrrolidine with 3-bromo-5-fluorobenzyl halides. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 150°C facilitates nucleophilic substitution, with reaction progress monitored via thin-layer chromatography (TLC) . Optimization includes adjusting stoichiometry (e.g., 1:1.05 molar ratio of benzyl halide to pyrrolidine) and solvent polarity to improve yield. Post-reaction workup typically involves extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄ before solvent removal .

| Key Reaction Parameters | Typical Conditions |

|---|---|

| Temperature | 150°C (glycerin bath) |

| Solvent | DMF |

| Base | K₂CO₃ |

| Reaction Time | 20 hours |

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. For example, the benzylic protons in the pyrrolidine moiety appear as a multiplet at δ 3.30–3.33 ppm, while aromatic protons in the 3-bromo-5-fluorophenyl group resonate at δ 7.29–7.61 ppm . High-performance liquid chromatography (HPLC) or gas chromatography (GC) with ≥98% purity thresholds ensures chemical homogeneity . Elemental analysis (e.g., %N calculated vs. observed) further validates composition .

Q. What safety precautions are essential when handling brominated and fluorinated intermediates in this compound’s synthesis?

- Methodological Answer : Brominated intermediates (e.g., 3-bromo-5-fluorobenzyl bromide) require handling in a fume hood due to volatility and lachrymatory effects. Fluorinated byproducts may generate toxic HF under acidic conditions; neutralization with calcium carbonate is recommended. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Waste must be segregated into halogenated solvent containers .

Advanced Research Questions

Q. How do computational methods enhance the design of this compound synthesis pathways?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and regioselectivity in benzyl halide alkylation. For example, ICReDD’s reaction path search algorithms identify optimal catalysts (e.g., Pd₂(dba)₃/XPhos for coupling reactions) and solvent systems by simulating energy barriers . Machine learning models trained on reaction databases (e.g., Reaxys) can propose novel routes, reducing trial-and-error experimentation .

Q. What mechanistic insights explain competing side reactions during the alkylation of pyrrolidine with 3-bromo-5-fluorobenzyl halides?

- Methodological Answer : Competing elimination (E2) versus substitution (SN2) pathways arise due to steric hindrance at the benzylic carbon. Polar aprotic solvents (e.g., DMF) favor SN2 by stabilizing the transition state, while elevated temperatures may promote elimination. Kinetic studies via in-situ IR spectroscopy can quantify activation energies for each pathway. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves nucleophilicity of pyrrolidine, suppressing side products .

Q. How do electronic effects of the 3-bromo-5-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromo and fluoro groups activate the aryl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. In Suzuki-Miyaura couplings, the bromine atom serves as a leaving group, with Pd catalysts facilitating cross-coupling at the para position relative to fluorine. Substituent effects are quantified via Hammett σ constants (σₘ for Br: +0.39; σₚ for F: +0.06), guiding predictions of reaction rates .

| Substituent | Hammett σ Constant | Effect on Reactivity |

|---|---|---|

| -Br (meta) | +0.39 | Strong EWG, activates ring for electrophilic substitution |

| -F (para) | +0.06 | Mild EWG, directs coupling to para position |

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies between experimental and calculated NMR shifts often arise from solvent effects or conformational flexibility. For example, DFT calculations using the gauge-including atomic orbital (GIAO) method in DMSO-d₆ may better match observed shifts. Rotamer populations in the pyrrolidine ring can be assessed via variable-temperature NMR to identify dominant conformers . Cross-validation with mass spectrometry (HRMS) and X-ray crystallography resolves ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.